N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a heterocyclic compound featuring a thiophene core substituted with cyano (-CN) and dimethyl (-CH₃) groups at positions 3, 4, and 3. The thioacetamide linker bridges the thiophene ring to a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-10-11(2)22-16(14(10)8-17)18-15(19)9-21-13-6-4-12(20-3)5-7-13/h4-7H,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUQDKPGSHNJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares key functional groups with several analogs, including:
- Thioacetamide linker: Common in compounds with pesticidal (e.g., pyridine-based neonicotinoids) and pharmacological (e.g., CD73 inhibitors, anticancer agents) activities .
- Aromatic substituents: The 4-methoxyphenyl group is recurrent in bioactive molecules, such as anticancer phenoxy acetamides and antimicrobial quinazolinones .
- Heterocyclic core : Unlike pyridine-based analogs (e.g., , compound 9), the thiophene core in the target compound may alter electronic properties and binding interactions.
Table 1: Structural Comparison of Key Analogs
Insecticidal Activity
- Pyridine derivatives (e.g., compound 2 in ) exhibit superior aphidicidal activity compared to acetamiprid, a commercial neonicotinoid .
- The 4-methoxyphenyl substituent in ’s compound 9 may enhance solubility or target binding compared to chlorophenyl analogs.
Anticancer and Antimicrobial Activity
- Phenoxy acetamides with 4-methoxyphenyl groups (e.g., compound 40 in ) show potent activity against HCT-1 and MCF-7 cancer cell lines .
- Quinazolinone-thioacetamides () demonstrate broad-spectrum antimicrobial effects, with substituents like 4-OCH₃-phenyl improving potency .
Enzyme Inhibition
- Thiopyridine-based CD73 inhibitors () and ANO1-inh () highlight the thioacetamide group’s role in modulating ion channels and enzymatic activity .
Substituent Effects on Bioactivity
- Electron-withdrawing groups (e.g., -CN, -NO₂): Enhance stability and binding affinity in pyridine/quinazolinone cores .
- Methoxy (-OCH₃) vs. chloro (-Cl) : Methoxy groups improve solubility and π-stacking interactions, while chloro groups increase lipophilicity .
- Styryl groups: In , distyryl substituents on pyridine may enhance insecticidal activity by mimicking neonicotinoid pharmacophores .
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